S-[(5-hydroxy-4,6-dimethylpyridin-3-yl)methyl] ethanethioate
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Overview
Description
S-[(5-hydroxy-4,6-dimethylpyridin-3-yl)methyl] ethanethioate is a chemical compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a pyridine ring substituted with hydroxy and methyl groups, and an ethanethioate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of S-[(5-hydroxy-4,6-dimethylpyridin-3-yl)methyl] ethanethioate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 5-bromo-2-methylpyridin-3-amine.
Suzuki Cross-Coupling Reaction: This intermediate undergoes a Suzuki cross-coupling reaction with arylboronic acids in the presence of a palladium catalyst to form the desired pyridine derivative.
Thioester Formation: The final step involves the reaction of the pyridine derivative with ethanethiol under appropriate conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
S-[(5-hydroxy-4,6-dimethylpyridin-3-yl)methyl] ethanethioate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alcohols.
Scientific Research Applications
S-[(5-hydroxy-4,6-dimethylpyridin-3-yl)methyl] ethanethioate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which S-[(5-hydroxy-4,6-dimethylpyridin-3-yl)methyl] ethanethioate exerts its effects involves interactions with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways . Detailed studies on its binding affinity and molecular interactions are essential to understand its full mechanism of action.
Comparison with Similar Compounds
Similar Compounds
(5-Hydroxy-4,6-dimethylpyridin-3-yl)methyl phosphate: This compound shares a similar pyridine structure but differs in the functional group attached to the pyridine ring.
Pyridoxal phosphate:
Properties
CAS No. |
807263-70-3 |
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Molecular Formula |
C10H13NO2S |
Molecular Weight |
211.28 g/mol |
IUPAC Name |
S-[(5-hydroxy-4,6-dimethylpyridin-3-yl)methyl] ethanethioate |
InChI |
InChI=1S/C10H13NO2S/c1-6-9(5-14-8(3)12)4-11-7(2)10(6)13/h4,13H,5H2,1-3H3 |
InChI Key |
XXJQHKRNZQVGGP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NC=C1CSC(=O)C)C)O |
Origin of Product |
United States |
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